molecular formula C19H18N4O B6068332 3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole

3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6068332
M. Wt: 318.4 g/mol
InChI Key: IXRJQFNEYRQYNZ-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the imidazo[4,5-c]pyrazole core in this compound makes it particularly interesting for various scientific research applications.

Preparation Methods

The synthesis of 3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazones with nitroolefins, which allows for the regioselective formation of the pyrazole ring . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Comparison with Similar Compounds

When compared to other similar compounds, 3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole stands out due to its unique structural features and diverse range of applications. Similar compounds include other pyrazole derivatives, such as 5-amino-pyrazoles and pyrazolo[3,4-d]pyrimidines . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the cyclopropyl, methoxynaphthalenyl, and imidazo[4,5-c]pyrazole moieties in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-cyclopropyl-5-(2-methoxynaphthalen-1-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-23-19-17(16(22-23)12-7-8-12)20-18(21-19)15-13-6-4-3-5-11(13)9-10-14(15)24-2/h3-6,9-10,12H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRJQFNEYRQYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C3CC3)NC(=N2)C4=C(C=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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